molecular formula C21H25NO4S B2842804 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-46-1

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2842804
CAS RN: 1797304-46-1
M. Wt: 387.49
InChI Key: NNHOBHVRMOZOBR-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was being developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one participant and serious injuries to others. The incident raised concerns about the safety and efficacy of new drug candidates and highlighted the need for rigorous preclinical testing.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : A study by Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems into beta-lactam dienes using a series of chemical reactions, including Ireland-Claisen ester enolate rearrangement. This process resulted in novel types of bicyclic beta-lactams and further led to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).

  • Antimicrobial Activity of Azetidinones : Singh and Pheko (2008) reported the formation of new 1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones, which exhibited notable antibacterial and antifungal activities. These compounds were synthesized through selective ester cleavage and were characterized using various analytical and spectral methods (Singh & Pheko, 2008).

Biological and Pharmacological Potency

  • Design of 2-Azetidinones Scaffold : Jagannadham et al. (2019) discussed the greater interest in the synthesis of 2-azetidinones scaffolds due to their biological and pharmacological potencies. The study particularly focused on sulfonamide rings and derivatives, showcasing their importance in medicinal chemistry (Jagannadham et al., 2019).

  • Synthesis of 3-Phenyl-clavams and Biological Activity : Research by Cierpucha et al. (2004) synthesized various 3-phenyl-clavams, exhibiting biological activity. These compounds were synthesized using [2+2]cycloaddition of chlorosulfonyl isocyanate to simple vinyl ethers. The biological and chiroptical activities of these clavams were subsequently investigated (Cierpucha et al., 2004).

Structural and Mechanistic Studies

  • X-Ray Structural Investigation : A study by Gluziński et al. (1991) focused on the synthesis and structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones. The structural elucidation of these compounds provided insights into their potential applications (Gluziński et al., 1991).

Applications in Ligand Synthesis

  • Preparation of CC'N-Osmium Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. The study focused on the synthesis of OsH2(P(i)Pr3)2(CC'N) complexes, which revealed important aspects of quantum mechanical exchange coupling (Casarrubios et al., 2015).

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOBHVRMOZOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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